molecular formula C9H7ClN2S B1432417 5-(5-Chlorothiophen-2-yl)pyridin-2-amine CAS No. 1110657-44-7

5-(5-Chlorothiophen-2-yl)pyridin-2-amine

Cat. No. B1432417
CAS RN: 1110657-44-7
M. Wt: 210.68 g/mol
InChI Key: RQLQJGYDZPXGBA-UHFFFAOYSA-N
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Description

5-(5-Chlorothiophen-2-yl)pyridin-2-amine is a chemical compound with the CAS Number: 1110657-44-7 . It has a molecular weight of 210.69 and its molecular formula is C9H7ClN2S . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 5-(5-Chlorothiophen-2-yl)pyridin-2-amine is 1S/C9H7ClN2S/c10-8-3-2-7 (13-8)6-1-4-9 (11)12-5-6/h1-5H, (H2,11,12) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-(5-Chlorothiophen-2-yl)pyridin-2-amine is a powder that is stored at room temperature . Its molecular weight is 210.68 and its molecular formula is C9H7ClN2S .

Scientific Research Applications

Cancer Research and Potential Anticancer Agents

  • Anticancer Agent and Apoptosis Inducer: Compound 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole was identified as an apoptosis inducer, showing good activity against certain breast and colorectal cancer cell lines. The molecular target was identified as TIP47, an IGF II receptor binding protein, making it a potential anticancer agent (Zhang et al., 2005).
  • Anticancer Activity in Amine Derivatives: Novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine were synthesized and showed significant in vitro anticancer activity against human cancer cell lines HeLa, Caco-2, and HepG2. Compounds exhibited high cytotoxicity, suggesting potential as anticancer agents (Vinayak et al., 2017).

Chemical Synthesis and Compound Development

  • Selective Amination of Polyhalopyridines: A palladium-Xantphos complex was used for selective amination of 5-bromo-2-chloropyridine, yielding high chemoselectivity and excellent isolated yield, indicating a reliable method for amination in compound synthesis (Ji et al., 2003).
  • Graph Theoretical Analysis and Molecular Dynamic Studies for Breast Cancer Treatment: Novel amide derivatives were synthesized and assessed for antiproliferative activity against human breast cancer cell line MCF7. The study included graph theoretical analysis, in silico modeling, and molecular dynamic studies, suggesting the potential for designing more potent compounds for cancer cell proliferation intervention (Panneerselvam et al., 2022).

properties

IUPAC Name

5-(5-chlorothiophen-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-8-3-2-7(13-8)6-1-4-9(11)12-5-6/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLQJGYDZPXGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC=C(S2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Chlorothiophen-2-yl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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